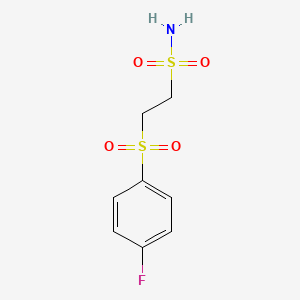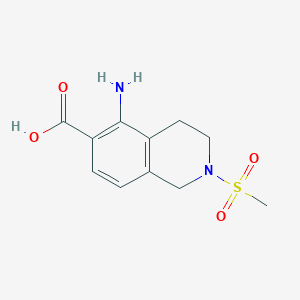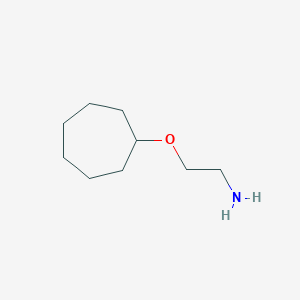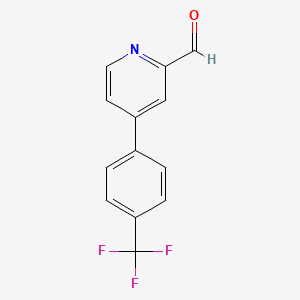
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde
説明
“4-(4-(Trifluoromethyl)phenyl)picolinaldehyde” is a chemical compound with the molecular formula C13H8F3NO . It is a derivative of the class of compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The molecular structure of “4-(4-(Trifluoromethyl)phenyl)picolinaldehyde” consists of a picolinaldehyde group attached to a phenyl ring substituted with a trifluoromethyl group .科学的研究の応用
Molecular Recognition and Sensing
A study by You et al. (2011) outlines a method for creating metal-templated multicomponent assemblies with potential applications in molecular recognition and sensing. This assembly process involves the reversible covalent association between di-(2-picolyl)amine and aldehydes, showcasing the importance of aldehyde structures in developing complex molecular systems with specific recognition capabilities You, L., Long, S., Lynch, V., & Anslyn, E. (2011). Dynamic multicomponent hemiaminal assembly. Chemistry, 17(39), 11017-23.
Synthesis of Highly Substituted Pyrrolidines
Chaulagain et al. (2013) report on the enantioselective synthesis of substituted pyrrolidines through a Lewis-acid catalyzed three-component coupling reaction. This synthesis involves picolinaldehyde, demonstrating its utility in creating complex molecular structures with potential pharmaceutical applications Chaulagain, M., Felten, A. E., Gilbert, K., & Aron, Z. (2013). Diastereo- and enantioselective three-component coupling approach to highly substituted pyrrolidines. The Journal of Organic Chemistry, 78(18), 9471-6.
Organic Light-Emitting Diodes (OLEDs)
Lee et al. (2013) synthesized and characterized new iridium(III) complexes with applications in OLEDs. These complexes utilize the strong electron-withdrawing properties of the perfluoro carbonyl group to achieve deep-blue phosphorescence, highlighting the role of fluorinated aldehydes in developing advanced photonic materials Lee, S., Kim, S.-o., Shin, H., Yun, H.-j., Yang, K., Kwon, S.-K., Kim, J.-J., & Kim, Y.-H. (2013). Deep-blue phosphorescence from perfluoro carbonyl-substituted iridium complexes. Journal of the American Chemical Society, 135(38), 14321-8.
Amino Acid Dynamic Kinetic Resolution
Felten et al. (2010) identified metal complexes of picolinaldehyde as catalysts for the racemization of amino acids. This application is crucial in the synthesis of amino acids in high yields and with excellent enantioselectivities, demonstrating the chemical's role in catalyzing chemoenzymatic transformations Felten, A. E., Zhu, G., & Aron, Z. (2010). Simplifying pyridoxal: practical methods for amino acid dynamic kinetic resolution. Organic Letters, 12(9), 1916-9.
Fluorinated Microporous Materials for CO2 Adsorption
Li et al. (2016) utilized 4-trifluoromethylbenzaldehyde in synthesizing microporous polyaminal networks with enhanced CO2 adsorption capabilities. The study underscores the potential of fluorinated aldehydes in creating materials with significant environmental and industrial applications, particularly in gas separation and storage Li, G., Zhang, B., & Wang, Z. (2016). Facile Synthesis of Fluorinated Microporous Polyaminals for Adsorption of Carbon Dioxide and Selectivities over Nitrogen and Methane. Macromolecules, 49, 2575-2581.
特性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)10-5-6-17-12(7-10)8-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJYEBPMRRWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



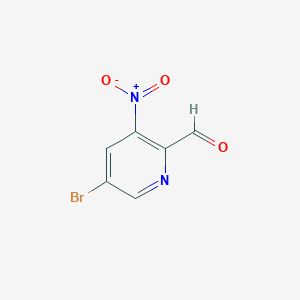
![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)
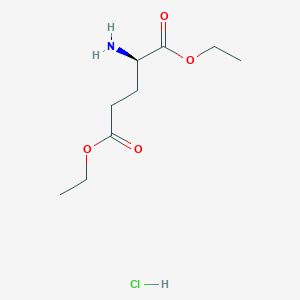
![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)
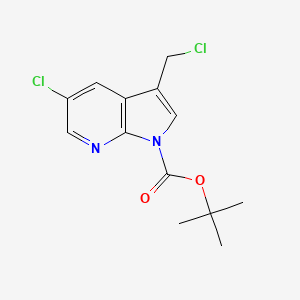
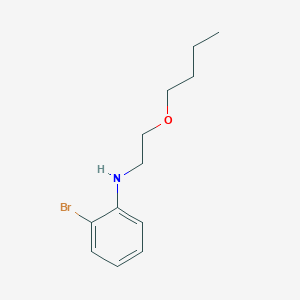
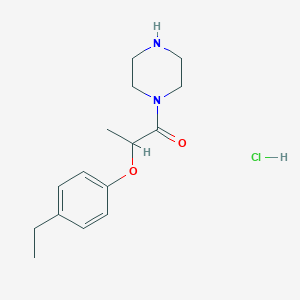
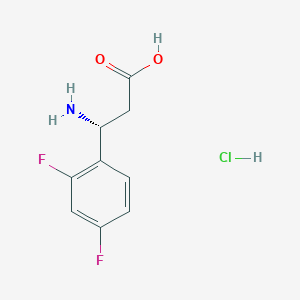
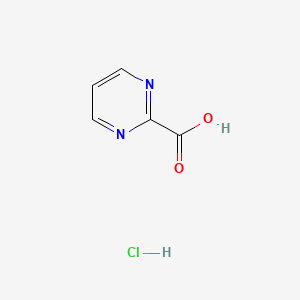
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)
